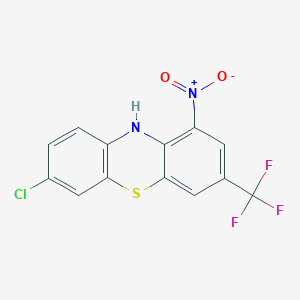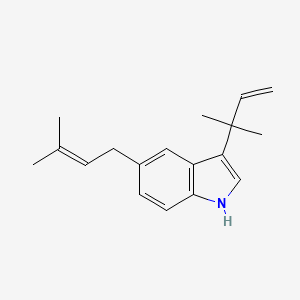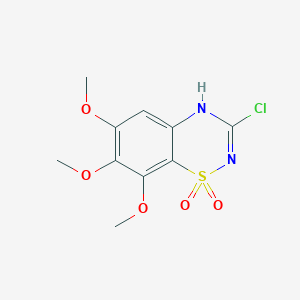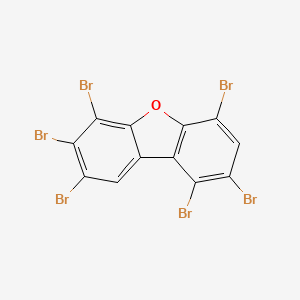![molecular formula C15H16N4O B14227491 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide CAS No. 827318-26-3](/img/structure/B14227491.png)
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of both pyrazole and indole moieties, which are known for their diverse biological activities. The combination of these two heterocyclic structures in a single molecule makes it a compound of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Indole and Pyrazole: The indole and pyrazole moieties are then coupled together using a suitable linker, such as a propanamide group, under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the indole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Substituted indole and pyrazole derivatives.
科学研究应用
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
- 2-Methyl-4-(1h-pyrazol-1-yl)benzaldehyde
- 4-[2-(1h-pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1h-pyrazol-4-yl(phenyl)methanone hydrochloride
Uniqueness: 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide is unique due to the combination of indole and pyrazole moieties in a single molecule, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
827318-26-3 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]propanamide |
InChI |
InChI=1S/C15H16N4O/c1-9(2)15(20)19-13-5-3-4-12-11(13)6-14(18-12)10-7-16-17-8-10/h3-9,18H,1-2H3,(H,16,17)(H,19,20) |
InChI 键 |
KNNMUFINAYOHTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)

![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)


![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)

